Tetraethylammonium bromide

Catalog No.
S568435
CAS No.
71-91-0
M.F
C8H20N.Br
C8H20BrN
M. Wt
210.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium bromide

CAS Number

71-91-0

Product Name

Tetraethylammonium bromide

IUPAC Name

tetraethylazanium;bromide

Molecular Formula

C8H20N.Br
C8H20BrN

Molecular Weight

210.16 g/mol

InChI

InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

HWCKGOZZJDHMNC-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.[Br-]

Synonyms

Bromide, Tetraethylammonium, Chloride, Tetraethylammonium, Hydroxide, Tetraethylammonium, Iodide, Tetraethylammonium, Ion, Tetraethylammonium, Tetraethylammonium, Tetraethylammonium Bromide, Tetraethylammonium Chloride, Tetraethylammonium Hydroxide, Tetraethylammonium Iodide, Tetraethylammonium Ion

Canonical SMILES

CC[N+](CC)(CC)CC.[Br-]

A Source of Tetraethylammonium Ions

TEAB serves as a readily available source of tetraethylammonium (Et₄N⁺) ions for various research purposes. These ions possess unique properties, including:

  • High lipophilicity: This allows Et₄N⁺ to pass through cell membranes, making it valuable for studying ion channel function and membrane transport processes .
  • Weak interaction with other biological molecules: This characteristic minimizes interference with other cellular components during experiments .

These properties make TEAB a valuable tool in:

  • Electrophysiology: Studying the electrical activity of excitable cells, such as neurons and muscle cells, by blocking specific potassium channels .
  • Neuropharmacology: Investigating the effects of various drugs on the nervous system by modulating neurotransmitter release .

Applications in Organic Chemistry

Beyond its use as an ion source, TEAB also exhibits unique properties that make it useful in organic synthesis, such as:

  • Phase-transfer catalyst: TEAB can facilitate the transfer of reactants between immiscible phases (e.g., water and organic solvents) by forming ion pairs with anionic species, enhancing reaction rates and efficiency .
  • Precursor for template synthesis: TEAB can be used as a structure-directing agent (template) in the synthesis of certain materials, such as zeolites, due to its specific size and charge distribution .

Tetraethylammonium bromide is a quaternary ammonium compound with the chemical formula C₈H₂₀NBr. It consists of a tetraethylammonium cation (C₂H₅)₄N⁺ and a bromide anion (Br⁻). This compound is often used in various chemical and biological applications due to its unique properties. It is typically available as a white crystalline solid and has a molar mass of approximately 210.16 g/mol. Tetraethylammonium bromide is known for its high solubility in water, which makes it suitable for numerous synthetic processes and biological studies .

TEAB's mechanism of action depends on the specific application. In biological research, it can:

  • Increase membrane permeability: TEAB interacts with negatively charged phospholipid head groups in cell membranes, transiently disrupting their structure and increasing permeability to certain ions or molecules []. This is useful for studying ion channel function or delivering drugs into cells.
  • Modulate protein activity: By interacting with charged amino acid residues, TEAB can alter the conformation and activity of some proteins []. This can be helpful in understanding protein function or developing new drugs.

  • Synthesis of Tetraethylammonium Superoxide: It can be used to prepare tetraethylammonium superoxide from potassium superoxide, facilitating the conversion of primary alkyl halides to dialkyl peroxides:
    2R1Br+2KO2R1OOR1+2KBr+O22R_1Br+2KO_2\rightarrow R_1-O-O-R_1+2KBr+O_2
  • Oxidation of Organic Sulfides: Tetraethylammonium bromide acts as a catalyst in the oxidation of organic sulfides to sulfoxides using o-iodoxybenzoic acid in chloroform/water:
    (C2H5)2S(C2H5)2S=O(C_2H_5)_2S\rightarrow (C_2H_5)_2S=O

These reactions highlight its utility in organic synthesis, particularly in enhancing reaction yields and selectivity .

Tetraethylammonium bromide has been extensively studied for its pharmacological properties, particularly its ability to block potassium channels in various tissues. This property has made it useful in clinical research, although its therapeutic applications have diminished over time. The compound has been explored for ganglionic blocking effects but is now largely considered obsolete as a drug. Its acute toxicity levels are comparable to those of other tetraethylammonium salts, with reported LD₅₀ values indicating significant toxicity .

Tetraethylammonium bromide can be synthesized through several methods:

  • Reaction with Hydrobromic Acid: The most common method involves reacting tetraethylammonium hydroxide with hydrobromic acid:
    (C2H5)4NOH+HBr(C2H5)4N+Br+H2O(C_2H_5)_4NOH+HBr\rightarrow (C_2H_5)_4N^+Br^-+H_2O
  • Salt Metathesis: Another method involves mixing tetraethylammonium chloride with sodium bromide to precipitate tetraethylammonium bromide:
    (C2H5)4N+Cl+Na+Br(C2H5)4N+Br+Na+Cl(C_2H_5)_4N^+Cl^-+Na^+Br^-\rightarrow (C_2H_5)_4N^+Br^-+Na^+Cl^-

These methods facilitate the production of high-purity tetraethylammonium bromide suitable for laboratory use .

Tetraethylammonium bromide finds diverse applications in both chemical and biological fields:

  • Phase Transfer Catalyst: It is widely used as a phase transfer catalyst in organic synthesis, enhancing the efficiency of reactions between reactants in different phases.
  • Biological Research: The compound serves as a tool for studying ion channel activity and has been utilized in various physiological experiments.
  • Organic Synthesis: It facilitates reactions such as oxidation and halogenation, making it valuable in synthetic organic chemistry .

Studies on tetraethylammonium bromide have focused on its interactions with biological systems, particularly regarding its effects on ion channels. It has been shown to effectively block potassium channels, influencing cardiac and neuronal excitability. Additionally, research has explored its interactions with other ions and compounds in various biochemical pathways, contributing to our understanding of cellular processes .

Tetraethylammonium bromide shares similarities with other quaternary ammonium compounds but exhibits unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

Compound NameChemical FormulaKey Characteristics
Tetraethylammonium chlorideC₈H₂₀NClCommonly used for similar applications; less soluble than bromide variant.
Tetraethylammonium iodideC₈H₂₀NIMore lipophilic; used in different phase-transfer applications.
Tetrabutylammonium bromideC₁₂H₂₁NBrLarger alkyl groups; used primarily for phase-transfer catalysis but has lower toxicity.

Tetraethylammonium bromide's high solubility and specific ion channel blocking properties set it apart from these similar compounds, making it particularly useful in both synthetic and biological contexts .

Physical Description

Liquid
Deliquescent solid; [Merck Index] Colorless crystalline solid; Highly hygroscopic; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

209.07791 g/mol

Monoisotopic Mass

209.07791 g/mol

Heavy Atom Count

10

UNII

0435621Z3N

Related CAS

66-40-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 218 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 218 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 213 of 218 companies with hazard statement code(s):;
H302 (27.23%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (67.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (67.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Potassium Channel Blockers

Vapor Pressure

0.00000079 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

71-91-0

Wikipedia

Tetraethylammonium_bromide

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Ethanaminium, N,N,N-triethyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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